molecular formula C14H11NOS B6376168 2-Cyano-5-(2-methylthiophenyl)phenol CAS No. 1261891-48-8

2-Cyano-5-(2-methylthiophenyl)phenol

Cat. No.: B6376168
CAS No.: 1261891-48-8
M. Wt: 241.31 g/mol
InChI Key: GGUKIZVRUFNOMC-UHFFFAOYSA-N
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Description

2-Cyano-5-(2-methylthiophenyl)phenol is an organic compound that features a cyano group, a phenol group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(2-methylthiophenyl)phenol typically involves the reaction of 2-methylthiophenylboronic acid with 2-cyano-5-bromophenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures around 100°C .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyano-5-(2-methylthiophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-5-(2-methylphenyl)phenol
  • 2-Cyano-5-(2-thiophenyl)phenol

Uniqueness

2-Cyano-5-(2-methylthiophenyl)phenol is unique due to the presence of both a cyano group and a thiophene ring, which confer distinct electronic properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-hydroxy-4-(2-methylsulfanylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUKIZVRUFNOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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